methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a complex organic compound. It features a cyclopropane ring, a tetrahydroisoindole moiety, and a carboxylate ester group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the tetrahydroisoindole moiety: This step may involve the condensation of an appropriate amine with a dicarboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the tetrahydroisoindole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the tetrahydroisoindole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, or specific catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in stereochemistry and reaction mechanisms.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor ligands. This compound could be explored for similar applications.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, potentially leading to new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar chemical reactivity.
Isoindole derivatives: Compounds with the isoindole moiety may have similar biological activities.
Carboxylate esters: These compounds share the ester functional group and may undergo similar chemical reactions.
Uniqueness
The uniqueness of methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate lies in its combination of these structural features, which may confer unique chemical and biological properties.
Biological Activity
Methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropane core and a dioxo isoindole moiety. Its molecular formula is C19H25NO4 with a molecular weight of approximately 331.41 g/mol. The stereochemistry at the 1R and 3S positions contributes to its biological activity.
Antioxidant Activity
Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals can be attributed to the presence of the dioxo group, which may facilitate electron donation.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound can possess antimicrobial properties against various pathogens. For instance, studies on structurally related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
In vitro studies suggest that this compound may act as an inhibitor of certain enzymes, including α-glucosidase. This activity is particularly relevant in the context of diabetes management, as α-glucosidase inhibitors can slow carbohydrate absorption and lower postprandial blood glucose levels. Docking studies indicate that the compound has a favorable binding affinity for the enzyme active site.
Case Studies
- Antioxidant Efficacy : A study examining various derivatives found that those containing similar dioxo structures exhibited IC50 values in the micromolar range for DPPH radical scavenging assays.
- Antimicrobial Testing : In a comparative analysis against standard antibiotics, compounds similar to this compound demonstrated significant zones of inhibition against Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition Studies : A recent docking study revealed that the compound binds effectively to α-glucosidase with an estimated binding energy of -8.6 kcal/mol, suggesting strong potential as a therapeutic agent for managing diabetes.
Data Tables
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-11(2)10-14-18(3,4)19(14,17(23)24-5)20-15(21)12-8-6-7-9-13(12)16(20)22/h10,14H,6-9H2,1-5H3/t14-,19-/m0/s1 |
InChI Key |
GBQCLWHHWGQOTM-LIRRHRJNSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@@](C1(C)C)(C(=O)OC)N2C(=O)C3=C(C2=O)CCCC3)C |
Canonical SMILES |
CC(=CC1C(C1(C(=O)OC)N2C(=O)C3=C(C2=O)CCCC3)(C)C)C |
Origin of Product |
United States |
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